molecular formula C20H26N4O2S B4475744 [1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl](thiomorpholin-4-yl)methanone

[1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl](thiomorpholin-4-yl)methanone

Cat. No.: B4475744
M. Wt: 386.5 g/mol
InChI Key: BMVNVQMKAIXELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ylmethanone: is a nitrogen-containing heterocyclic compound

Preparation Methods

The synthesis of 1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ylmethanone involves multiple steps, typically starting with the preparation of the quinoxaline and piperidine intermediates. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ylmethanone has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ylmethanone exerts its effects involves its interaction with specific molecular targets. For instance, as an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth of cancer cells. The pathways involved include the inhibition of signal transduction processes that are crucial for cell proliferation .

Comparison with Similar Compounds

When compared to other similar compounds, 1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ylmethanone stands out due to its unique structure and specific inhibitory effects on HER2. Similar compounds include other quinoxaline derivatives and piperidine-based molecules, which may have different targets and mechanisms of action .

Properties

IUPAC Name

[1-(3-ethoxyquinoxalin-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c1-2-26-19-18(21-16-7-3-4-8-17(16)22-19)24-9-5-6-15(14-24)20(25)23-10-12-27-13-11-23/h3-4,7-8,15H,2,5-6,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVNVQMKAIXELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)N4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl](thiomorpholin-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
[1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl](thiomorpholin-4-yl)methanone
Reactant of Route 3
Reactant of Route 3
[1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl](thiomorpholin-4-yl)methanone
Reactant of Route 4
[1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl](thiomorpholin-4-yl)methanone
Reactant of Route 5
Reactant of Route 5
[1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl](thiomorpholin-4-yl)methanone
Reactant of Route 6
Reactant of Route 6
[1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl](thiomorpholin-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.